molecular formula C18H17N5O2S B11016917 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B11016917
M. Wt: 367.4 g/mol
InChI Key: POLGTMTUBRXFOH-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide: ITP , is a complex organic compound with an intriguing structure. Let’s break it down:

Preparation Methods

Synthetic Routes: While specific synthetic routes for ITP may not be readily available in the literature, we can draw inspiration from related compounds. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives. It involves the reaction of a ketone with phenylhydrazine under acidic conditions . Adaptation of this approach could lead to the formation of ITP.

Industrial Production: Unfortunately, information on large-scale industrial production methods for ITP remains scarce. researchers often explore modifications of existing synthetic routes to optimize yield and scalability.

Chemical Reactions Analysis

Reactivity: ITP likely undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations of the indole and thiazole moieties.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic substitutions at reactive sites.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).

Major Products: The specific products depend on reaction conditions and substituents. Exploration of ITP’s reactivity is essential for understanding its behavior.

Scientific Research Applications

Chemistry:

    Drug Discovery: ITP’s unique structure makes it an attractive scaffold for designing novel drugs.

    Catalysis: It could serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Anticancer Potential: Investigate ITP’s effects on cancer cells.

    Antimicrobial Activity: Assess its impact on microbes.

Industry:

    Materials Science: Explore its use in materials synthesis.

Mechanism of Action

ITP’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While ITP’s uniqueness lies in its specific combination of indole, oxadiazole, and thiazole, we can compare it to other indole-based compounds. For instance, indole-3-acetic acid is a plant hormone derived from tryptophan and has diverse biological applications .

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C18H17N5O2S/c24-15(20-8-6-17-21-9-10-26-17)3-4-16-22-18(23-25-16)13-2-1-12-5-7-19-14(12)11-13/h1-2,5,7,9-11,19H,3-4,6,8H2,(H,20,24)

InChI Key

POLGTMTUBRXFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCCC4=NC=CS4

Origin of Product

United States

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